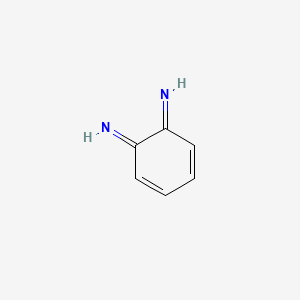

3,5-Cyclohexadiene-1,2-diimine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4710-40-1 |

|---|---|

Molecular Formula |

C6H6N2 |

Molecular Weight |

106.13 g/mol |

IUPAC Name |

cyclohexa-3,5-diene-1,2-diimine |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H |

InChI Key |

QHFFENCDDAJXOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=N)C(=N)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Cyclohexadiene 1,2 Diimine Systems

Direct Synthesis Approaches to 3,5-Cyclohexadiene-1,2-diimine

The direct synthesis of the unsubstituted this compound is complicated by its reactive nature. However, several strategies have been investigated to generate this core structure.

The formation of this compound via oxidation-induced N-C bond formation is a theoretically plausible but practically challenging route. The parent o-benzoquinone-diimine is known to be a rather unstable compound, and attempts to isolate it in a pure form have been largely unsuccessful. clockss.org Dilute ethereal solutions have been reported to have moderate stability at temperatures below 0°C. clockss.org

While direct intramolecular oxidative coupling of a suitable aniline (B41778) precursor on a transition metal center to form the diimine is not extensively documented, related oxidative coupling reactions of anilines have been studied. These reactions, however, often lead to the formation of azobenzenes through intermolecular N=N bond formation. nih.govwikipedia.org

More relevant is the generation of related o-quinone imines (possessing one imine and one carbonyl group) through the oxidation of o-aminophenols. nih.govacs.org These reactions can be effected by various oxidizing agents, including hypervalent iodine compounds and metal oxidants. nih.govacs.org The successful formation of these related structures suggests that with the appropriate precursor and reaction conditions, the formation of the diimine via an oxidative pathway could be feasible, though likely as a transient intermediate.

Alternative synthetic routes often involve the use of precursors that can undergo condensation reactions to form the desired diimine ring system. A common precursor for nitrogen-containing aromatic compounds is o-phenylenediamine (B120857). rsc.org While direct condensation of o-phenylenediamine to form this compound is not a standard procedure, it is a key starting material for related heterocyclic systems like benzimidazoles and quinoxalines. rsc.org

The synthesis of related o-benzoquinones can be achieved through the oxidation of catechols, followed by reaction with various nitrogen sources. acs.org For instance, the oxidation of catechols to o-quinones, followed by condensation with amines or their equivalents, can lead to the formation of o-quinone imines. nih.gov This two-step approach, involving the initial formation of a 1,2-dicarbonyl compound followed by condensation with a nitrogen source, represents a potential, albeit indirect, strategy for accessing the diimine system.

Synthesis of Substituted and Functionalized this compound Derivatives

In contrast to the parent compound, N,N'-disubstituted and other functionalized derivatives of this compound exhibit greater stability, making them more accessible synthetically.

The most established method for the synthesis of stable N,N'-diacylated o-benzoquinone-diimines is the dehydrogenation of the corresponding N,N'-diacyl-o-phenylenediamides. clockss.org This reaction is reversible, with the diimine being reducible back to the diamide. clockss.org

Table 1: Synthesis of N,N'-Diacylated o-Benzoquinone-diimines via Dehydrogenation

| Precursor (N,N'-Diacyl-o-phenylenediamide) | Dehydrogenating Agent | Product (N,N'-Diacyl-o-benzoquinone-diimine) | Reference |

|---|---|---|---|

| N,N'-Dibenzoyl-o-phenylenediamine | Lead tetraacetate | N,N'-Dibenzoyl-o-benzoquinone-diimine | clockss.org |

| N,N'-Di(arylsulfonyl)-o-phenylenediamine | Lead tetraacetate | N,N'-Di(arylsulfonyl)-o-benzoquinone-diimine | clockss.org |

Furthermore, novel sterically hindered catechols with iminoalkyl or iminoaryl groups have been synthesized and subsequently oxidized to the corresponding o-benzoquinones containing imine functionalities. acs.org The oxidation of these catechol derivatives with reagents like potassium hexacyanoferrate(III) yields the stable imine-substituted o-benzoquinones. acs.org

Another approach involves the one-pot synthesis of diamino-o-benzoquinones from catechol derivatives and sodium azide (B81097) in the presence of an oxidizing agent like potassium ferricyanide. orientjchem.org This method proceeds through a Michael addition of the azide ion to the in situ generated benzoquinone, followed by an intramolecular oxidation-reduction reaction. orientjchem.org

Green Chemistry and Sustainable Synthetic Route Development for Diimine Systems

The principles of green chemistry have been applied to the synthesis of related heterocyclic compounds and precursors, offering more environmentally benign alternatives to traditional methods.

For instance, the synthesis of benzimidazoles and quinoxalines from o-phenylenediamine has been achieved in water as a green solvent, demonstrating high efficiency and selectivity at room temperature. rsc.org This highlights the potential for using water as a reaction medium in the synthesis of related diimine systems.

A significant advancement in the green synthesis of related o-quinone imines is the use of biocatalysis. Horseradish peroxidase has been employed to catalyze the oxidation of o-aminophenols to their corresponding quinone imines. nih.govacs.org This enzymatic approach serves as a sustainable alternative to stoichiometric chemical oxidants and has been shown to be "greener" based on metrics like the E-factor and reaction mass efficiency. nih.gov

Solid-state reaction methods have also been explored for the synthesis of intermolecular compounds involving o-phenylenediamine derivatives, offering a solvent-free synthetic route. researchgate.net The development of these green methodologies for related compounds provides a strong foundation for their future application in the sustainable synthesis of this compound and its derivatives.

Chemical Reactivity and Reaction Mechanisms of 3,5 Cyclohexadiene 1,2 Diimine

Reactivity of the Imine Functionalities

The imine groups are central to the molecule's reactivity, behaving as both electrophilic centers and basic sites.

The carbon atoms of the imine groups in 3,5-cyclohexadiene-1,2-diimine are electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of imine chemistry. masterorganicchemistry.com The reaction mechanism typically begins with the nucleophilic addition to the imine carbon, which leads to the formation of a tetrahedral intermediate. libretexts.org

The nitrogen atoms of the diimine functionalities possess lone pairs of electrons, rendering them basic and capable of being protonated by acids. This protonation event forms an iminium ion, a key reactive intermediate. libretexts.org The formation of imines is often acid-catalyzed, as protonation of the intermediate carbinolamine's hydroxyl group turns it into a better leaving group (water). libretexts.org

However, the rate of imine-related reactions is highly pH-dependent. In highly acidic conditions (low pH), the amine nucleophile itself can be fully protonated, which prevents the initial nucleophilic addition step from occurring. Conversely, at high pH, there may not be enough acid to catalyze the necessary protonation steps. libretexts.org Consequently, many imine reactions achieve a maximum rate at a weakly acidic pH, typically around 4 to 5. libretexts.org The electrochemical oxidation of o-phenylenediamine (B120857), a precursor to this compound, is also highly dependent on pH. researchgate.net

Reactivity of the Cyclohexadiene Ring System

The conjugated diene system within the six-membered ring provides a platform for various electrochemical and cycloaddition reactions.

The formation of this compound can be achieved through the electrochemical oxidation of its precursor, o-phenylenediamine (PDA). researchgate.net Studies using voltammetric techniques show that the oxidation of PDA is a complex process that is highly dependent on the pH of the solution. In acidic and neutral solutions, the process is intricate and can involve subsequent chemical reactions like polymerization. However, in strongly alkaline environments (pH ≥ 11), PDA exhibits a straightforward, reversible redox system. researchgate.net This indicates that the stability and electrochemical behavior of the resulting this compound are intrinsically linked to the pH, governing its potential to participate in further redox reactions.

The conjugated diene of the cyclohexadiene ring makes it a prime candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction. ucalgary.calibretexts.org In this [4+2] cycloaddition, the diene reacts with a dienophile (an alkene or alkyne) to form a new six-membered ring. ucalgary.ca The reaction is typically favored when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org

While direct studies on the Diels-Alder reactivity of this compound are limited, extensive research on its structural analog, cis-3,5-cyclohexadiene-1,2-diol, provides significant insight. Derivatives of this diol react with various dienophiles, including ethylenic, acetylenic, and azo dienophiles. rsc.org The stereochemical outcome of these reactions, known as facial selectivity, is influenced by the solvent and the nature of the dienophile. For example, acetylenic dienophiles were found to add exclusively anti to the oxygen functions of a diol derivative. rsc.org It is plausible that the di-imine compound would exhibit similar reactivity, acting as the 4π-electron component in Diels-Alder reactions. Imines themselves can also act as dienophiles in what is known as the aza-Diels-Alder reaction, a powerful tool for constructing nitrogen-containing heterocycles. nih.gov

Table 1: Facial Selectivity in Diels-Alder Reactions of a cis-3,5-Cyclohexadiene-1,2-diol Derivative

| Dienophile | Solvent | Facial Selectivity (syn:anti) |

| Maleimide | Various | 1:1 to 1:9 |

| Ethylenic Dienophiles | Benzene | Generally modest selectivity |

| Acetylenic Dienophiles | Benzene | Exclusively anti addition |

| Azo Dienophiles | - | Predominantly anti addition |

Data derived from studies on the acetonide derivative of cis-3,5-cyclohexadiene-1,2-diol. rsc.org

Intramolecular and Intermolecular Cyclization Reactions

Beyond simple bimolecular reactions, the structure of this compound and its derivatives allows for both intramolecular and intermolecular cyclizations. The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing complex, polycyclic molecules from a single precursor. oregonstate.edu For instance, 5-vinyl-1,3-cyclohexadienes can undergo IMDA reactions to form caged tricyclic systems. oregonstate.edu

Intermolecularly, the compound can react with itself. For example, 1,3-cyclopentadiene, a highly reactive diene, readily dimerizes at room temperature, with one molecule acting as the diene and the other as the dienophile. libretexts.org Similar dimerization has been observed for derivatives of cis-3,5-cyclohexadiene-1,2-diol. rsc.org Furthermore, under conditions of electrochemical oxidation, the precursor o-phenylenediamine can undergo polymerization, which represents a form of intermolecular reaction leading to larger molecular assemblies. researchgate.net

Mechanistic Studies of Substituent Effects on Reaction Pathways and Kinetics of this compound

The reactivity and reaction mechanisms of this compound, also known as o-benzoquinone diimine, are significantly influenced by the nature and position of substituents on the cyclohexadiene ring. These substituents can alter the electronic properties of the diimine system, thereby affecting the kinetics of its reactions and directing the pathways towards specific products. Mechanistic studies, often employing kinetic analyses and computational methods, have provided valuable insights into these substituent effects.

Research on analogous p-benzoquinone di-imines has demonstrated that substituents directly impact the electrophilicity of the molecule. For instance, the reaction of p-benzoquinone di-imines with monohydric phenols proceeds via a two-step mechanism. The rate-determining step is the electrophilic attack of the conjugate acid of the di-imine on the phenoxide ion and the neutral phenol. In this process, C-methylation of the di-imine was found to decrease the reaction rate, whereas C-chlorination increased it. These substituent effects were observed to be additive, indicating a predictable influence on the reactivity. rsc.org

Detailed kinetic studies on the closely related benzoquinone derivatives reacting with thiols have quantified the impact of substituents on reaction rates. Electron-withdrawing groups (EWGs) have been shown to significantly enhance the reactivity of the quinone system, while electron-donating groups (EDGs) have the opposite effect. For example, the rate constant for the reaction of a chlorine-substituted benzoquinone (an EWG) with nitrobenzenethiol (NBT) was found to be 132 times higher than that for a methyl-substituted benzoquinone (an EDG) at pH 7.4. nih.gov This dramatic difference in reactivity underscores the profound influence of the electronic nature of the substituent on the kinetics of the reaction.

The reaction pathway can also be dictated by the type of substituent present. In reactions with nucleophiles like thiols, electron-donating groups on the benzoquinone ring typically lead to products formed through a Michael addition (MA) mechanism. nih.gov In contrast, when electron-withdrawing substituents are present, the reaction can proceed through a direct nucleophilic vinylic substitution (SNV) mechanism. nih.gov For instance, the reaction of chloro-substituted benzoquinones with NBT resulted in the substitution of the chlorine atom. nih.gov

Furthermore, the stability of the quinone form itself is influenced by substituents. Studies on imine-based catechols have shown that electron-donating alkyl substituents decrease the stability of the corresponding o-quinone form in the presence of nucleophiles. This is attributed to an increase in the basicity of the nitrogen atom, making the o-quinone more susceptible to reaction. Conversely, electron-withdrawing aromatic substituents tend to stabilize the catechol form, leading to a slower nucleophilic attack and allowing for the isolation of stable o-benzoquinones. acs.org

In some cases, the reaction mechanism can deviate from simple nucleophilic additions. Investigations into the addition of thiols to o-quinones have suggested the involvement of a free radical chain mechanism. unibo.it This pathway is initiated by the addition of a thiyl radical to the o-quinone. unibo.it Such a mechanism can explain the observed regiochemistry of the addition, which sometimes deviates from what would be expected from a purely nucleophilic attack. unibo.it

The following tables present kinetic data from studies on substituted benzoquinone derivatives, which serve as a model for understanding the reactivity of substituted 3,5-cyclohexadiene-1,2-diimines.

Table 1: Pseudo-first-order rate constants (k) for the reaction of substituted benzoquinones with nitrobenzenethiol (NBT) at pH 7.4. nih.gov

| Substituent | Compound | k (s⁻¹) |

| H | Benzoquinone | 1.73 |

| CH₃ | Methylbenzoquinone (MBQ) | 0.13 |

| (CH₃)₃C | tert-Butylbenzoquinone (tBBQ) | 0.73 |

| Cl | Chlorobenzoquinone (CBQ) | 17.2 |

| 2,5-Cl₂ | 2,5-Dichlorobenzoquinone | 325000 |

| 2,6-Cl₂ | 2,6-Dichlorobenzoquinone | 211 |

| 2,5-(CH₃)₂ | 2,5-Dimethylbenzoquinone (DMBQ) | 0.13 |

Table 2: Reaction half-lives (t₁/₂) for the reaction of substituted benzoquinones with NBT. nih.gov

| Compound | t₁/₂ |

| Benzoquinone | 0.4 ms |

| tert-Butylbenzoquinone (tBBQ) | 0.95 s |

Spectroscopic Characterization and Molecular Structure Elucidation of 3,5 Cyclohexadiene 1,2 Diimine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 3,5-cyclohexadiene-1,2-diimine and its analogs in solution.

Proton (¹H) NMR Spectral Assignments and Chemical Shift Analysis

The ¹H NMR spectrum provides information on the electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the vinylic protons on the cyclohexadiene ring and the protons attached to the imine nitrogens.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the imine groups and the conjugation within the ring. The four vinylic protons (H3, H4, H5, H6) would likely appear in the range of δ 6.0-7.5 ppm, a region typical for protons on a conjugated diene system. msu.eduwikipedia.org The two imine protons (-NH) are expected to be deshielded and may appear as broad signals, with their exact chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. msu.edu For comparison, the aromatic protons of the related compound o-phenylenediamine (B120857) appear around δ 6.5-6.7 ppm, while the amine protons show a broad signal at δ 3.35 ppm in CDCl₃. chemicalbook.comchemicalbook.com In some α-diimines, complex ¹H NMR spectra can arise from the formation of multiple imine stereoisomers. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| =N-H | Variable, likely broad | Singlet (broad) |

| Vinylic C-H | 6.0 - 7.5 | Multiplet |

Note: Values are estimations based on analogous structures.

Carbon (¹³C) NMR Structural Corroboration

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. udel.edu The spectrum of this compound is predicted to show four distinct signals, corresponding to the two imine carbons and the four vinylic carbons (with C3/C6 and C4/C5 being potentially equivalent due to symmetry).

The imine carbons (C1 and C2) are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-180 ppm, which is characteristic of C=N bonds. udel.edulibretexts.org The four sp²-hybridized vinylic carbons (C3, C4, C5, C6) would appear in the δ 115-150 ppm region, consistent with conjugated alkenes. libretexts.orgrsc.org For instance, the sp² carbons in cyclohexa-1,3-diene derivatives show resonances in this range. rsc.org The symmetry of the molecule would influence the exact number of observed signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (C1, C2) | 160 - 180 |

| Vinylic C=C (C3, C4, C5, C6) | 115 - 150 |

Note: Values are estimations based on analogous structures.

Multinuclear NMR Studies (e.g., ¹¹B NMR for boron-nitrogen containing analogs)

When this compound acts as a ligand to form complexes or when its framework is modified to include other NMR-active nuclei, multinuclear NMR becomes a powerful tool. A key example is the characterization of boron-nitrogen containing analogs, such as diazaboroles, which can be formally derived from the diimine. nih.gov

Variable-Temperature NMR for Rotational Barriers and Dynamic Processes

Variable-Temperature (VT) NMR spectroscopy is a technique used to study dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. ox.ac.ukmdpi.com For molecules like this compound and its derivatives, several dynamic processes could be investigated using VT-NMR.

One such process is the potential for restricted rotation around the C-N single bonds in substituted analogs or the C-C bonds of the backbone. nih.govmsu.edu At low temperatures, these rotations may be slow, resulting in separate signals for non-equivalent conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. oxinst.com By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. mdpi.comresearchgate.net This method has been applied to study rotational barriers in various diimines and related systems. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." The IR spectrum of this compound is expected to be dominated by several key stretching frequencies.

The most prominent bands would include:

N-H Stretching: A moderate to strong band in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in imines. The corresponding vibration in o-phenylenediamine is found around 3347 cm⁻¹. researchgate.net

C-H Stretching (vinylic): Absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which is indicative of C-H bonds on sp²-hybridized carbons. libretexts.org

C=N Stretching: A strong absorption in the 1620-1680 cm⁻¹ range, which is a key diagnostic peak for the imine functional group.

C=C Stretching: One or more bands in the 1500-1650 cm⁻¹ region, arising from the conjugated double bonds within the cyclohexadiene ring. libretexts.org

For comparison, the related molecule p-benzoquinone, which features a similar cyclic conjugated system but with C=O bonds instead of C=N bonds, shows a strong C=O stretch around 1660 cm⁻¹ and C=C stretching around 1600 cm⁻¹. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.org For this compound, the molecular formula is C₆H₆N₂.

The calculated exact mass (monoisotopic mass) for C₆H₆N₂ is 106.0531 Da. nih.gov An HRMS measurement yielding a value very close to this confirms the elemental composition.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns, often induced by techniques like collision-induced dissociation (CID). nih.gov The fragmentation of this compound would likely proceed through pathways characteristic of cyclic imines. Potential fragmentation pathways could include the loss of small, stable neutral molecules such as:

Loss of a hydrogen atom (H•)

Loss of hydrogen cyanide (HCN)

Retro-Diels-Alder reactions, leading to the cleavage of the six-membered ring.

Analyzing these fragmentation patterns helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods.

Table 3: List of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₆N₂ |

| o-Phenylenediamine | C₆H₈N₂ |

| Cyclohexa-1,3-diene | C₆H₈ |

| p-Benzoquinone | C₆H₄O₂ |

Computational and Theoretical Studies on 3,5 Cyclohexadiene 1,2 Diimine

Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of 3,5-Cyclohexadiene-1,2-diimine, primarily in its role as a ligand in transition metal complexes.

DFT calculations at the B3LYP/6-311G(d,P) level of theory have been used to study tris-(o-benzoquinonediimine) complexes with first-row divalent transition metals. scirp.org These studies analyze the lowest energy structures, bond lengths, and binding energies. scirp.org Frontier molecular orbital analysis (HOMO-LUMO) is crucial for understanding the reactivity and electronic transitions of these complexes. scirp.org

Natural Bond Orbital (NBO) analysis reveals that the primary interaction in these metal complexes involves the nitrogen lone pair electrons of the diimine ligand interacting with an anti-bonding orbital of the metal ion. scirp.org Furthermore, DFT has been used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's stability and reactivity. scirp.org The high chemical hardness and low global softness values calculated for these complexes suggest significant stability. scirp.org

In studies on cyclopentadienyl cobalt complexes, DFT calculations confirmed a closed-shell singlet ground state, indicating a delocalized system with covalent bonding across the cobalt-diimine metallocycle. nsf.gov Time-Dependent DFT (TD-DFT) calculations are frequently employed to investigate the electronic transitions and optical spectra of these systems. scirp.orgnsf.gov For instance, TD-DFT at the CAM-B3LYP/6-311+G(d,p) level was used to determine the electronic structures and optical spectra of the tris-(o-benzoquinonediimine) metal complexes. scirp.org

Table 1: Calculated Global Reactivity Descriptors for [M(bqdi)₃]²⁺ Complexes Calculated at the DFT/B3LYP/6-311G(d,p) level of theory in a solution phase (THF). scirp.org

| Metal Ion (M²⁺) | Chemical Hardness (η, eV) | Global Softness (S, eV⁻¹) | Electrophilicity Index (ω, eV) |

| Ti | 1.28 | 0.39 | 17.64 |

| V | 1.43 | 0.35 | 15.52 |

| Cr | 0.85 | 0.59 | 23.50 |

| Mn | 1.61 | 0.31 | 12.96 |

| Fe | 1.09 | 0.46 | 17.01 |

| Co | 1.61 | 0.31 | 12.06 |

| Ni | 1.67 | 0.30 | 11.99 |

| Cu | 1.52 | 0.33 | 13.39 |

| Zn | 1.61 | 0.31 | 12.26 |

Reaction Pathway Modeling and Transition State Analysis

Computational studies have explored the role of this compound as a key reactive intermediate in various chemical transformations.

The anodic oxidation of o-phenylenediamines is a well-studied process that proceeds via an Electron transfer-Chemical step-Electron transfer (ECE) mechanism to form the corresponding quinonediimine. The initial step is a one-electron transfer creating a radical cation, followed by deprotonation and a second electron transfer to yield the o-benzoquinone diimine. This species is highly reactive and can undergo subsequent reactions like dimerization or polymerization. While computational analysis of transition states and activation energy barriers for these subsequent reactions would be valuable for optimizing reaction conditions, such specific analyses for this compound have not been extensively published.

In enzymatic reactions, it has been proposed that the reduction of benzofuroxan by flavoenzymes can proceed via the formation of o-benzoquinone dioxime, which is then further reduced to o-benzoquinone diimine in a four-electron transfer process. mdpi.com

DFT calculations have also been used to model reaction pathways involving the formation of this diimine from other precursors. For example, in the reaction of o-benzyne with trans-azobenzene, a benzodiazetidine intermediate is formed which undergoes a conrotatory electrocyclic ring-opening to yield the diiminoquinone intermediate. rsc.org This pathway was elucidated using DFT computations to map the potential energy surface. rsc.org

Exploration of Photoisomerization Mechanisms and Photochemical Dynamics

The photochemical behavior of this compound has been investigated through matrix isolation studies, which provide direct experimental evidence of its photoisomerization and photocyclization pathways. hiroshima-u.ac.jpscientist-kudoh.comtuat.ac.jp Upon UV irradiation in a low-temperature argon matrix, the molecule undergoes distinct structural transformations. rsc.orgacs.org

One of the key photochemical reactions identified is the photocyclization to form 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene. rsc.org This transient benzodiazetidine species was detected for the first time in an argon matrix and characterized by its infrared spectroscopic features. rsc.org This reaction represents a significant pathway in the photochemical dynamics of the diimine, involving the closure of a four-membered ring. rsc.org The study of methyl-substituted derivatives has also been performed to understand the influence of substituents on these photochemical pathways. scientist-kudoh.comtuat.ac.jp

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are crucial for predicting spectroscopic parameters and validating experimental observations of this compound and its derivatives.

Electronic Spectra: Time-dependent DFT (TD-DFT) is the primary method for predicting UV-visible absorption spectra. In a study of ruthenium complexes containing a derivative of this compound, TD-DFT calculations were used to assign the observed electronic transitions. researchgate.net Similarly, for tris-(o-benzoquinonediimine) metal complexes, TD-DFT calculations determined that strong absorption peaks were due to specific HOMO-LUMO transitions. scirp.org Natural transition orbital (NTO) analysis is often paired with TD-DFT to clarify the main molecular orbital contributions to these electronic transitions. nsf.gov

Vibrational Spectra: DFT calculations are widely used to predict infrared (IR) spectra, which aids in the identification of transient or unstable species. In studies involving matrix-isolated photoproducts, DFT calculations (e.g., at the B3LYP/6-31++G** level) are routinely used to compute the vibrational frequencies and intensities. acs.org This theoretical data is then compared with the experimental IR spectra to confirm the structure of the photoproducts, such as the 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene formed from the photocyclization of this compound. rsc.orgacs.org

Table 2: Selected Calculated Vertical Excitation Energies for [Ti(bqdi)₃]²⁺ Calculated with TD-DFT (CAM-B3LYP/6-311++G(d,p)). scirp.orgresearchgate.net

| Wavelength (λ, nm) | Energy (eV) | Oscillator Strength (f) | Major Contribution |

| 452 | 2.74 | 0.057 | HOMO-1 → LUMO |

| 370 | 3.35 | 0.093 | HOMO-3 → LUMO+1 |

Coordination Chemistry of 3,5 Cyclohexadiene 1,2 Diimine As a Ligand

Synthesis and Characterization of Metal-Diimine Complexes

Complexes of 3,5-cyclohexadiene-1,2-diimine and its derivatives have been synthesized with a range of transition metals. nih.govrsc.orgnih.govacs.orgacs.orgresearchgate.netchempedia.infowikipedia.org The synthesis typically involves the reaction of a suitable metal precursor with the diimine ligand, which can be generated in situ or used as an isolated compound. chempedia.info Characterization of these complexes relies on a combination of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography to determine their solid-state structures. rsc.orgnih.gov

Complexation with Transition Metals (e.g., Ruthenium, Cobalt)

Ruthenium: A variety of ruthenium(II) complexes incorporating this compound and its derivatives have been reported. rsc.orgcapes.gov.br For instance, complexes with the general formula mer-[RuL3(N–N)Cl]Cl, where N–N is o-benzoquinonediimine (o-bqdi), have been synthesized and characterized. rsc.org The synthesis of these complexes often involves the reaction of a ruthenium precursor like RuCl3·3H2O with the appropriate ligands in a suitable solvent. thieme-connect.deresearchgate.net The coordination of the diimine ligand to the ruthenium center can significantly influence the electronic and photophysical properties of the resulting complex. acs.org

Cobalt: Cobalt complexes with diimine ligands are also well-documented, particularly in the context of dye-sensitized solar cells and catalysis. dyenamo.se While specific examples focusing solely on this compound are less common in the provided search results, the general principles of cobalt-diimine complexation are applicable. These complexes are typically synthesized by reacting a cobalt(II) or cobalt(III) salt with the diimine ligand. The resulting complexes can exhibit a range of coordination geometries and electronic states. dyenamo.se

Ligand Binding Modes and Geometric Isomerism within Complexes (e.g., cis-coordination effects)

The this compound ligand is a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. researchgate.net This coordination can lead to the formation of different geometric isomers, particularly in square planar and octahedral complexes. purdue.eduvaia.comscience-revision.co.ukwikieducator.org

Geometric Isomerism: In an octahedral complex of the type [M(L)2(diimine)], where L is a monodentate ligand, the two L ligands can be positioned adjacent to each other (cis isomer) or opposite to each other (trans isomer). purdue.eduwikieducator.orglibretexts.org The specific isomer formed can be influenced by steric and electronic factors of the other ligands in the coordination sphere. For example, in square planar complexes, cis and trans isomers can have distinct physical and chemical properties. science-revision.co.uk

Ligand Binding Modes: Beyond simple chelation, the bonding of this compound can be more complex. The ligand can exist in different redox states, which alters its bonding characteristics from a neutral diimine to a radical anion or a dianionic enediamido form. researchgate.net This flexibility in electronic structure allows for various binding modes and contributes to the non-innocent behavior of the ligand.

Electronic Structure and Redox Activity of Metal-Diimine Complexes

A key feature of metal complexes containing this compound is the redox-active nature of the diimine ligand itself. nih.govresearchgate.netwikipedia.org This leads to interesting electronic structures and electrochemical properties.

Non-Innocent Ligand Behavior and Metal-Ligand Cooperation

Non-Innocent Ligand Behavior: The this compound ligand is considered "non-innocent" because its oxidation state in a complex is not always clear-cut. wikipedia.orgmdpi.com It can readily accept electrons, meaning that redox events in the complex may be centered on the ligand rather than the metal. researchgate.netwikipedia.org This contrasts with "innocent" ligands, where the metal center is the primary site of redox changes. wikipedia.org The ligand can exist as a neutral diimine, a monoanionic radical, or a dianionic enediamido species, each with distinct electronic and structural characteristics. researchgate.net

Metal-Ligand Cooperation: The ability of the diimine ligand to act as an electron reservoir is a prime example of metal-ligand cooperation (MLC). nih.govresearchgate.netuu.nlelsevierpure.comnih.gov In MLC, both the metal and the ligand participate directly in chemical transformations, such as bond activation. nih.govelsevierpure.com This cooperative effect can lead to novel catalytic cycles and reactivity that would not be possible with a simple spectator ligand. uu.nl

Electrochemical Properties and Redox Potentials of Complexes

The redox activity of metal-diimine complexes can be probed using techniques like cyclic voltammetry. nih.govacs.orgresearchgate.netchempedia.info These studies reveal the potentials at which the complexes undergo oxidation or reduction. The redox potentials are influenced by the nature of the metal, the substituents on the diimine ligand, and the other ligands in the coordination sphere. acs.org For instance, the reduction of a complex could be metal-centered or ligand-centered, and electrochemical data helps to elucidate these electronic structures. nih.govresearchgate.net

Investigation of Metal-Mediated Transformations Involving Coordinated Diimine Ligands

The coordination of this compound to a metal center can activate the ligand towards various chemical transformations. nih.govacs.orgacs.orgresearchgate.net These metal-mediated reactions are of interest for developing new catalytic processes and synthesizing complex organic molecules. escholarship.org

The reactivity of the coordinated diimine ligand is often linked to its non-innocent character. For example, a ligand-based reduction can alter the aromaticity and reactivity of the cyclohexadiene ring system. researchgate.net This can facilitate subsequent reactions, such as hydrogenation or coupling reactions. While the provided search results offer general insights into metal-mediated transformations, specific examples detailing the reactivity of coordinated this compound are limited. However, the principles of metal-ligand cooperation and the activation of coordinated ligands are central to this area of research. researchgate.netnih.govescholarship.org

Structure Reactivity Relationships in Substituted 3,5 Cyclohexadiene 1,2 Diimine Systems

Effects of Electron-Donating and Electron-Withdrawing Substituents on Electronic Properties and Reactivity

The electronic character of substituents on the 3,5-cyclohexadiene-1,2-diimine ring system profoundly influences its reactivity by altering the electron density of the diene and the imine functionalities. These effects can be broadly categorized into resonance and inductive effects. lasalle.edu

Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR₂) groups, increase the electron density of the π-system through resonance. This enhancement of electron density makes the diimine a more potent nucleophile and can accelerate reactions with electrophiles. libretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-COR) groups, decrease the electron density of the π-system through both resonance and inductive effects. lasalle.eduresearchgate.net This renders the diimine more electrophilic and can facilitate reactions with nucleophiles.

The position of the substituent is also critical. Substituents at the C3 or C4 positions can directly participate in the conjugation of the diene system, exerting a more pronounced electronic effect compared to substituents at the C5 or C6 positions.

The impact of substituents on the electronic properties can be qualitatively understood by considering their effect on the frontier molecular orbitals (HOMO and LUMO) of the diimine. EDGs will raise the energy of the HOMO, making the molecule more reactive towards electrophiles, while EWGs will lower the energy of the LUMO, increasing its reactivity towards nucleophiles.

Table 1: Predicted Effects of Substituents on the Reactivity of this compound

| Substituent Type | Position | Predicted Effect on Electronic Properties | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | C3, C4 | Increases electron density of the diene system; Raises HOMO energy. libretexts.org | Enhanced reactivity towards electrophiles; Potential for increased rates in Diels-Alder reactions with electron-deficient dienophiles. |

| Electron-Withdrawing (e.g., -NO₂, -CN) | C3, C4 | Decreases electron density of the diene system; Lowers LUMO energy. researchgate.net | Enhanced reactivity towards nucleophiles; Potential for increased rates in Diels-Alder reactions with electron-rich dienophiles. nih.gov |

| Electron-Donating (e.g., -CH₃) | C5, C6 | Minor increase in electron density through induction. | Modest enhancement of nucleophilicity. |

| Electron-Withdrawing (e.g., -Cl) | C5, C6 | Decrease in electron density through induction. | Modest enhancement of electrophilicity. |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data on substituted 3,5-cyclohexadiene-1,2-diimines is limited.

Steric Hindrance and Its Impact on Molecular Conformation, Reactivity, and Complexation

The size and placement of substituents on the this compound ring can introduce significant steric hindrance, which in turn affects the molecule's conformation, its reactivity, and its ability to form metal complexes.

The cyclohexadiene ring is not planar and can adopt various conformations. Bulky substituents can favor certain conformations to minimize steric strain. For instance, large groups may preferentially occupy pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. researchgate.net This conformational bias can influence the orientation of the diimine and diene functionalities, thereby affecting their accessibility to reagents.

Steric hindrance can also directly impact reaction rates by impeding the approach of a reactant to the reactive sites of the diimine. For example, in a Diels-Alder reaction, bulky substituents near the diene can hinder the approach of a dienophile, leading to a decrease in the reaction rate. lasalle.edu Similarly, the formation of metal complexes with the diimine nitrogens can be sterically hindered by large groups on the adjacent carbons.

In some cases, steric effects can be strategically employed to control the regioselectivity of a reaction. A large, non-reactive substituent can block one face of the molecule, directing an incoming reagent to the less hindered face.

Table 2: Potential Impact of Steric Hindrance on this compound Systems

| Substituent | Position | Potential Impact on Conformation | Potential Impact on Reactivity and Complexation |

| Large alkyl group (e.g., -C(CH₃)₃) | C3 or C4 | May distort the planarity of the diene system. | Can hinder the approach of dienophiles in Diels-Alder reactions; may influence the regioselectivity of addition reactions. lasalle.edu |

| Bulky silyl (B83357) group (e.g., -Si(CH₃)₃) | C5 or C6 | Can influence the puckering of the cyclohexadiene ring. | May impede the coordination of metal centers to the diimine nitrogens. |

| Phenyl group | C3 or C4 | Can adopt various rotational conformations, influencing the overall shape of the molecule. | May provide a platform for π-stacking interactions in complexation. |

This table provides hypothetical scenarios based on established principles of steric effects in cyclic systems.

Stereochemical Control and Facial Selectivity in Reactions of Substituted Diimines

When a substituent on the this compound ring creates a chiral center or a stereochemically distinct environment, it can exert control over the stereochemical outcome of subsequent reactions. This is particularly evident in reactions such as Diels-Alder cycloadditions, where the diene can exhibit facial selectivity.

The approach of a dienophile to the diene can occur from either of the two faces of the cyclohexadiene ring. In an achiral, unsubstituted diimine, these two approaches are equally likely, leading to a racemic mixture of products. However, a substituent can render one face of the diene more sterically hindered or electronically biased than the other, resulting in a preference for the dienophile to attack from the less hindered or electronically favored face. nih.govrug.nlrsc.org

For example, a bulky group on one face of the ring will direct an incoming reagent to the opposite face. nih.gov Similarly, a substituent capable of hydrogen bonding or other non-covalent interactions could direct a reagent to the same face. The degree of facial selectivity is influenced by the nature of the substituent, the dienophile, and the reaction conditions, such as temperature and solvent. rug.nl

Table 3: Factors Influencing Facial Selectivity in Diels-Alder Reactions of Substituted Dienes

| Influencing Factor | Example | Predicted Outcome on Facial Selectivity |

| Steric Shielding | A bulky substituent on one face of the diene. | The dienophile will preferentially approach from the less sterically hindered face, leading to a high diastereomeric excess. nih.gov |

| Directing Groups | A substituent capable of hydrogen bonding with the dienophile. | The dienophile will be directed to the face of the diene bearing the directing group. |

| Chiral Auxiliary | A chiral group attached to the diimine. | Can induce high levels of enantioselectivity in the Diels-Alder product. |

| Reaction Temperature | Lowering the reaction temperature. | Can increase the facial selectivity by amplifying the energetic difference between the two transition states. rug.nl |

This table is based on general principles of stereochemical control observed in Diels-Alder reactions of various cyclic dienes.

Advanced Research Applications of 3,5 Cyclohexadiene 1,2 Diimine Systems

Utilization in Advanced Organic Synthesis Strategies

3,5-Cyclohexadiene-1,2-diimine serves as a valuable molecular entity in advanced organic synthesis, primarily as a versatile building block and scaffold for constructing complex nitrogen-containing molecules. A notable strategy involves the in situ formation of the this compound moiety within the coordination sphere of a transition metal.

A prominent example is the synthesis of N¹-phenylcyclohexa-3,5-diene-1,2-diimine ligands on a ruthenium(II) center. This is achieved through a four-electron oxidation of two cis-coordinated aniline (B41778) ligands. rsc.orgnih.govdntb.gov.ua The process involves C–H bond activation and subsequent N–C bond formation between the two aniline molecules, mediated by the metal center. nih.gov For instance, the oxidation of cis-[RuII(NH₂C₆H₅)₂(bpy)₂]²⁺ with an oxidizing agent like cerium(IV) ammonium (B1175870) sulfate (B86663) yields the corresponding cis-[RuII(NHC₆H₄NC₆H₅)(bpy)₂]²⁺ complex, containing the newly formed diimine ligand, in high yields (93-98%). nih.gov This method provides a powerful route to synthesize complex nitrogen-containing ligands that would be difficult to prepare otherwise. rsc.orgnih.gov

Furthermore, the parent this compound can be generated from 1,2-diaminobenzene through photolysis in a low-temperature argon matrix. psu.eduresearchgate.net This photochemical approach allows for the study of the reactive diimine species and its subsequent isomerization and cyclization reactions, offering insights into its potential as a reactive intermediate in synthetic pathways. researchgate.netnih.gov

Catalytic Applications of this compound and Its Metal Complexes

The redox-active nature of the this compound ligand makes its metal complexes promising candidates for catalysis. nih.govresearchgate.net The ability of the ligand to participate in electron transfer processes is central to these applications.

Research has primarily focused on the homogeneous catalytic applications of soluble metal complexes incorporating the this compound ligand. The ruthenium complexes synthesized from aniline precursors are studied in aqueous or organic solutions, where they function as homogeneous catalysts. rsc.orgnih.gov The solubility of these complexes allows for catalysis under mild conditions with high selectivity. nih.gov While heterogeneous catalysis is a major area of research for related transformations like amine oxidation, specific examples employing this compound systems are less common in the current literature. researchgate.net

The catalytic activity of this compound complexes is intrinsically linked to their redox properties. The formation of the diimine ligand itself is an oxidative process, highlighting the system's engagement in electron transfer. nih.gov

A key feature of the this compound ligand in these complexes is its "non-innocent" character. rsc.orgnih.gov This means the ligand actively participates in the redox chemistry of the complex rather than being a passive spectator. Electrochemical studies of ruthenium-diimine complexes reveal reversible oxidation and reduction waves. nih.gov DFT calculations support that the molecular orbitals involved in these redox processes are delocalized over both the ruthenium metal center and the diimine ligand. rsc.orgnih.gov This electronic coupling is crucial for mediating catalytic oxidation and reduction reactions, as the complex can effectively store and transfer electrons. These C–H activation and N–C formation processes, coupled with redox and proton transfer reactions, are valuable in the synthesis of nitrogen-containing ligands on metal complexes. nih.gov

| Complex | Precursor | Oxidant | Yield (%) | Ref. |

| cis-RuII(NHC₆H₄NC₆H₅)(bpy)₂₂ | cis-RuII(NH₂C₆H₅)₂(bpy)₂₂ | (NH₄)₄[CeIV(SO₄)₄]·2H₂O | 93 | nih.gov |

| cis-RuII(NHC₆H₃(4-CH₃)NC₆H₄(4-CH₃))(bpy)₂₂ | cis-RuII(NH₂C₆H₄(4-CH₃))₂(bpy)₂₂ | (NH₄)₄[CeIV(SO₄)₄]·2H₂O | 98 | nih.gov |

Relevance in Functional Materials Research

The unique electronic structure of this compound systems makes them relevant to the field of functional materials, particularly those with specific electronic and photonic properties. researchgate.net The delocalized electrons and the charge transfer capabilities of their metal complexes are of primary interest.

The intense absorption bands observed in the electronic spectra of ruthenium-diimine complexes are assigned to transitions between orbitals delocalized over both the metal and the diimine ligand. nih.gov These transitions are a form of metal-to-ligand charge transfer (MLCT), a property that is highly sought after in materials for photonics and electronics. nih.govacs.org The ability to tune these electronic properties, for instance by modifying substituents on the aniline precursors, opens avenues for designing materials with specific light-absorbing or emitting characteristics. rsc.org

Analogous systems, such as phenazine (B1670421) derivatives and perylene (B46583) diimides, are recognized for their application as n-type semiconductors, components of organic solar cells, and electronic and photonic materials. researchgate.netrsc.org The research into this compound complexes suggests their potential to contribute to this class of functional organic materials. rsc.org

Exploration in Supramolecular Chemistry and Host-Guest Interactions

Investigations into this compound have also touched upon the domain of supramolecular chemistry. A key method for studying this reactive molecule involves its isolation in low-temperature inert gas matrices, such as argon. psu.eduresearchgate.net In this context, the argon matrix acts as a "host," trapping the "guest" diimine molecule and allowing for detailed spectroscopic analysis of its structure and photoreactivity without interference from intermolecular interactions.

These matrix isolation studies have revealed that this compound can undergo light-induced conformational changes (photoisomerization) between cis-cis, cis-trans, and trans-trans isomers. psu.edu Furthermore, irradiation at specific wavelengths can induce photocyclization to form 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene. researchgate.netrsc.org Understanding these fundamental photochemical behaviors in a controlled supramolecular environment is crucial for potentially harnessing them in the development of photoswitchable molecular devices. researchgate.net

| Phenomenon | Method | Conditions | Observation | Ref. |

| Photoisomerization | UV Irradiation in Argon Matrix | λ > 410 nm | Conformational change from cis-cis to cis-trans and trans-trans | psu.edu |

| Photocyclization | UV Irradiation in Argon Matrix | 350 > λ > 290 nm | Formation of 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene | researchgate.net |

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Novel 3,5-Cyclohexadiene-1,2-diimine Scaffolds with Tunable Properties

The future development of this compound chemistry hinges on the ability to synthesize a diverse range of derivatives with tailored electronic and steric properties. The synthetic strategies employed for o-benzoquinone diimines, which typically involve the oxidation of the corresponding o-phenylenediamines, can be adapted for this compound. capes.gov.br The introduction of various substituents on the cyclohexadiene ring is anticipated to significantly influence the stability and reactivity of the diimine moiety.

The electronic properties of related benzoquinones and their imine derivatives have been shown to be tunable through the introduction of electron-withdrawing or electron-donating groups. nih.gov For instance, halogen substitution can modulate the electron-transfer properties of the quinonoid system. nih.gov Similarly, the incorporation of bulky substituents can enhance the kinetic stability of the diimine scaffold, preventing undesired side reactions and allowing for its isolation and characterization. nih.gov The design of these novel scaffolds will be crucial for their application in various fields, from catalysis to materials science.

Table 1: Potential Substituents for Tuning the Properties of this compound Scaffolds

| Substituent Type | Example Substituents | Expected Effect on Properties |

| Electron-Donating | -CH₃, -OCH₃, -N(CH₃)₂ | Increased electron density, potential for enhanced reactivity in certain cycloadditions. |

| Electron-Withdrawing | -Cl, -Br, -NO₂, -CN | Decreased electron density, enhanced stability, potential for use as electron acceptors. |

| Sterically Hindering | -C(CH₃)₃ (tert-butyl) | Increased kinetic stability, prevention of dimerization or polymerization. |

| Fused Aromatic Rings | Benzene, Naphthalene | Extended π-conjugation, modified electronic and optical properties. |

Deeper Mechanistic Insights into Complex Chemical Transformations involving the Diimine Moiety

A thorough understanding of the reaction mechanisms involving the this compound core is fundamental to its synthetic utility. Drawing parallels from o-benzoquinones, the diimine is expected to participate in a variety of cycloaddition reactions, acting as a carbodiene, heterodiene, dienophile, or heterodienophile. ias.ac.in Theoretical studies, such as those performed using density functional theory (DFT), will be invaluable in elucidating the intricate pathways of these transformations.

For example, the [2+2+2] cycloaddition reactions between 1,6-diynes and benzoquinones, catalyzed by rhodium complexes, have been mechanistically studied, revealing a multi-step process. researchgate.net Similar computational investigations into the reactions of this compound with various reactants will provide crucial insights into reaction kinetics, thermodynamics, and the factors governing regioselectivity and stereoselectivity. Experimental techniques, such as stopped-flow kinetics, have been used to study the formation and reactions of o-benzoquinone diimines in solution, offering a powerful tool to probe the transient intermediates and reaction rates. capes.gov.br

Development of Highly Selective and Efficient Catalytic Systems Based on Diimine Ligands

The diimine functionality of this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The nitrogen atoms can coordinate to a metal center, and the redox-active nature of the cyclohexadiene ring can play a crucial role in catalytic cycles. Transition metal complexes of o-benzoquinone, o-semiquinone, and catecholate ligands have been extensively studied, revealing a rich coordination chemistry and diverse catalytic applications. bohrium.comnih.gov

The development of catalytic systems based on this compound ligands could lead to novel catalysts for a range of organic transformations. For instance, palladium complexes with diimine ligands have been investigated for their catalytic activity in various reactions. acs.org By carefully designing the diimine ligand with specific electronic and steric properties, it may be possible to develop highly selective and efficient catalysts for processes such as C-H activation, cross-coupling reactions, and oxidation reactions. researchgate.net The use of main group metals and metalloids as supporting ligands in transition metal complexes has also emerged as a strategy to create unique catalytic environments, a concept that could be extended to diimine complexes. rsc.org

Integration into Advanced Functional Materials and Devices for Specific Chemical Applications

The electronic properties of this compound and its derivatives suggest their potential for integration into advanced functional materials. The π-conjugated system of the diimine can be exploited for applications in organic electronics, such as conductive polymers and organic field-effect transistors. The synthesis of polyaniline, a conducting polymer, often involves the in-situ formation of p-benzoquinone and its subsequent reaction with aniline (B41778), highlighting the role of quinone-like structures in creating conductive materials. acs.orgnih.gov

By analogy, the polymerization of this compound or its derivatives could lead to novel polymers with interesting electronic and optical properties. The tunability of the diimine scaffold through chemical modification would allow for the fine-tuning of these properties for specific applications. Furthermore, the ability of related quinone systems to form metal-organic frameworks (MOFs) with tunable electronic and thermodynamic properties opens up possibilities for creating novel porous materials for gas storage, separation, and catalysis. researchgate.net

Interdisciplinary Research Directions and Cross-Pollination with Related Fields

The future research on this compound is inherently interdisciplinary, requiring collaboration between synthetic organic chemists, computational chemists, materials scientists, and catalytic chemists. The development of this field will benefit from cross-pollination with established areas of research.

For example, the extensive knowledge of cycloaddition reactions of o-benzoquinones provides a roadmap for exploring the reactivity of the 3,5-diene isomer. ias.ac.in Similarly, the vast literature on transition metal complexes with redox-active ligands offers a framework for designing and evaluating new catalytic systems based on this compound. nih.gov The principles of materials design from the field of organic electronics can guide the development of novel functional materials derived from this versatile scaffold. The exploration of this relatively unknown compound promises to not only expand the toolbox of synthetic chemistry but also to contribute to the advancement of catalysis and materials science.

Q & A

Q. What synthetic methodologies are employed to prepare 3,5-cyclohexadiene-1,2-diimine in laboratory settings?

Answer: Synthesis typically involves condensation reactions between cyclohexadiene precursors and amine derivatives under inert atmospheres. For example, matrix isolation techniques in argon environments (at 10–20 K) enable trapping reactive intermediates, as demonstrated in studies of analogous compounds like 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene, which forms from this compound . Key challenges include avoiding polymerization and stabilizing the diimine via low-temperature protocols or protective group strategies.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- Infrared (IR) Spectroscopy : Identifies N–H and C=N stretching vibrations (1,600–1,700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : H NMR detects protons adjacent to imine groups, while C NMR resolves sp² carbons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks). Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, as shown in studies isolating benzoquinone analogs .

Q. What are the primary stability challenges associated with this compound?

Answer: The compound is prone to oxidation and dimerization due to its conjugated diene and electron-rich imine groups. Stability is enhanced by:

- Storing under argon/nitrogen at low temperatures (−20°C).

- Using radical inhibitors (e.g., BHT) to prevent autoxidation. Matrix isolation studies in argon have shown reduced decomposition rates, enabling structural analysis .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Answer: Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) provide accurate thermochemical data for imine systems. For example:

Q. What mechanistic insights can be gained from studying thermal decomposition pathways of this compound?

Answer: Thermogravimetric analysis (TGA) coupled with DFT reveals two primary pathways:

Q. How does the compound’s reactivity in photochemical environments differ from thermal conditions?

Answer: UV/Vis irradiation induces π→π* transitions, promoting [2+2] cycloadditions or isomerization. For example:

- Photodimerization : Forms cross-conjugated products under 254 nm light.

- Isomerization : Conrotatory ring-opening to linear dienimines. Time-resolved spectroscopy (e.g., femtosecond transient absorption) quantifies excited-state lifetimes, while DFT/MRCI (multi-reference configuration interaction) models conical intersections .

Methodological Considerations Table

Key Challenges and Solutions

- Contradictions in Spectral Data : Discrepancies between computed (DFT) and experimental IR spectra may arise from solvent effects or anharmonic vibrations. Solution: Include implicit solvation models (e.g., PCM) and anharmonic corrections .

- Synthetic Yield Variability : Impurities from side reactions (e.g., hydrolysis) reduce yields. Solution: Use anhydrous conditions and Schlenk-line techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.